molecular formula C24H17F2N3 B2969705 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-82-4

7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2969705
CAS No.: 901020-82-4
M. Wt: 385.418
InChI Key: NQHGMACPUHMGCI-UHFFFAOYSA-N
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Description

7,8-Difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structure, which includes two fluorine atoms, two methyl groups, and a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds necessary for the compound's structure. The reaction conditions for these processes often require the use of a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent, an anticancer agent, or a modulator of specific biological pathways. Ongoing research aims to explore its therapeutic potential and develop new treatments based on its properties.

Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials. Its unique electronic properties make it suitable for such applications.

Mechanism of Action

The mechanism by which 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4,7-bis(4-methylphenyl)-2,1,3-benzothiadiazole

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 2,3-difluoro-1-methyl-4-(4-methylphenyl)benzene

Uniqueness: 7,8-Difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of fluorine atoms and the pyrazoloquinoline core, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

7,8-difluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-14-3-7-16(8-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)17-9-5-15(2)6-10-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGMACPUHMGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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